(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Overview
Description
®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is a complex organic compound with a unique fused ring structure. This compound is part of the quinolizidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of ketene dithioacetal and alkyl 2-pyridylacetates, followed by cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizidine derivatives such as:
- 3-iodo-2H-quinolizin-2-one
- 1,3-diiodo-2H-quinolizin-2-one
- Indolo[2,3-a]quinolizidines .
Uniqueness
®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is unique due to its specific fused ring structure and stereochemistry, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(12bR)-1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWYECCNDBGMN-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC3=C([C@H]2CC1=O)OC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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